[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as CPMT, is an organic compound with a molecular weight of 151.21 g/mol. It is a member of the heterocyclic aromatic amines family and is used in a variety of scientific and industrial applications. CPMT is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthesis via 1,3-Dipolar Cycloaddition Reaction : A compound structurally related to [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine was synthesized using a 1,3-dipolar cycloaddition reaction, showcasing the compound's potential in chemical synthesis techniques (Aouine, Younas, El Hallaoui, & Alami, 2014).
Rhodium-Catalyzed Cyclopropanation : A study described the synthesis of cyclopropylmethanamines, including derivatives of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine, through rhodium(II)-catalyzed cyclopropanation. This indicates its use in producing compounds with a quaternary stereocenter (Miura, Nakamuro, Nikishima, & Murakami, 2016).
Formation in Huisgen 1,3-Dipolar Cycloadditions : The compound has been used in forming catalysts for Huisgen 1,3-dipolar cycloadditions, a cornerstone reaction in click chemistry, highlighting its role in facilitating complex chemical reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Medical and Biological Research
Antimicrobial Activities : A derivative of the compound was part of a study that synthesized a series of derivatives to evaluate their antibacterial and antifungal activities against pathogenic strains, demonstrating its potential in medical research and development of antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Cancer Research : A study involving the synthesis of indole and substituted triazole compounds, including analogs of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine, focused on developing new potential anticancer leads. The study highlights the compound's role in cancer research and drug development (Panathur, Dalimba, Koushik, Alvala, Yogeeswari, Sriram, & Kumar, 2013).
Safety And Hazards
Future Directions
The future directions in the study of 1,2,3-triazoles involve the synthesis of new analogs and the exploration of their potential applications in various fields, including medicine and materials science1.
properties
IUPAC Name |
[1-(cyclopropylmethyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-7-5-11(10-9-7)4-6-1-2-6/h5-6H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELKBKXPSNKQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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